Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-

Regioisomerism TRPV1 Antagonist Structure-Activity Relationship

Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- (CAS 648420-37-5) is a synthetic diarylurea with the molecular formula C18H14Cl2N2O2 and a molecular weight of 361.2 g/mol. It belongs to the 7-hydroxynaphthalen-1-yl urea class, a series discovered to act as potent antagonists of the human vanilloid receptor 1 (VR1/TRPV1).

Molecular Formula C18H14Cl2N2O2
Molecular Weight 361.2 g/mol
CAS No. 648420-37-5
Cat. No. B12596353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-
CAS648420-37-5
Molecular FormulaC18H14Cl2N2O2
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C18H14Cl2N2O2/c19-15-4-2-5-16(20)14(15)10-21-18(24)22-17-6-1-3-11-7-8-12(23)9-13(11)17/h1-9,23H,10H2,(H2,21,22,24)
InChIKeyBFTYRXYCMLNVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- (CAS 648420-37-5): A Structurally Distinct Diarylurea within the 7-Hydroxynaphthalenyl VR1 Antagonist Series


Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- (CAS 648420-37-5) is a synthetic diarylurea with the molecular formula C18H14Cl2N2O2 and a molecular weight of 361.2 g/mol . It belongs to the 7-hydroxynaphthalen-1-yl urea class, a series discovered to act as potent antagonists of the human vanilloid receptor 1 (VR1/TRPV1) [1]. Its core scaffold is shared with the nanomolar VR1 antagonist 1-(7-Hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea (compound 5f; Ki = 1.0 nM, functional IC50 = 4 nM), but the target compound’s 2,6-dichlorobenzyl substituent creates a unique steric and electronic profile relative to other regioisomers and substituent variants within this pharmacophore class [1].

Why a Generic 7-Hydroxynaphthalenyl Urea Cannot Replace CAS 648420-37-5: Substituent-Dependent Pharmacology of the VR1 Antagonist Pharmacophore


Within the 7-hydroxynaphthalen-1-yl urea series, VR1 binding affinity and functional antagonism are exquisitely sensitive to the nature and position of substituents on the N'-benzyl ring. The lead compound 5f (4-trifluoromethylbenzyl) achieves Ki = 1.0 nM, yet closely related analogs with modified benzyl substitution display markedly different potency profiles [1]. The 2,6-dichloro substitution pattern present in CAS 648420-37-5 is sterically and electronically distinct from the 2,4-dichloro regioisomer (CAS 500114-85-2) and the 3,4-dichloro variant, and these regioisomeric differences may cause substantial shifts in target binding geometry, selectivity, and functional activity . Simply substituting any 7-hydroxynaphthalenyl urea without confirming the exact substitution pattern risks selecting a compound with unknown or unsuitable pharmacological characteristics for the intended assay or screening cascade.

Quantitative Differentiation Evidence for CAS 648420-37-5: Regioisomeric Identity, Physicochemical Properties, and Class-Level Pharmacological Inference


Regioisomeric Differentiation: 2,6-Dichloro vs. 2,4-Dichloro and 3,4-Dichloro Benzyl Substitution

CAS 648420-37-5 carries a 2,6-dichlorobenzyl substituent. Its closest commercially cataloged regioisomer is 1-(2,4-dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea (CAS 500114-85-2), which differs solely in the chlorine substitution pattern on the phenyl ring . A further analog, 1-(3,4-dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea, constitutes the 3,4-dichloro regioisomer. The 2,6-substitution pattern creates a symmetrical steric environment around the benzylic carbon, potentially restricting rotational freedom of the benzyl group differently than the asymmetric 2,4- or 3,4- patterns. This structural distinction is critical because the VR1 antagonist SAR published by McDonnell et al. demonstrates that benzyl substituent identity and position directly control binding affinity (Ki range across the series spans >100-fold) [1].

Regioisomerism TRPV1 Antagonist Structure-Activity Relationship

Class-Level VR1/TRPV1 Antagonist Potential: Pharmacophore Congruence with Nanomolar Lead Compound 5f

CAS 648420-37-5 shares the identical 7-hydroxynaphthalen-1-yl urea core with compound 5f, the most potent VR1 antagonist reported in the McDonnell et al. series, which exhibits a Ki of 1.0 nM in radioligand binding assays and a functional IC50 of 4 nM against capsaicin-induced VR1 activation [1]. The 7-hydroxy group on the naphthalene ring and the urea NH are critical hydrogen-bonding elements in the VR1 pharmacophore [1]. While no direct VR1 binding data are publicly available for the 2,6-dichlorobenzyl analog, its retention of the core pharmacophore places it within a series where nanomolar potency has been demonstrated for closely related members. The key uncertainty is how the 2,6-dichloro substitution modulates potency relative to the 4-trifluoromethylbenzyl reference.

VR1 Antagonist TRPV1 Pain Pharmacology

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Trifluoromethyl and Other Halo-Benzyl Analogs

The 2,6-dichlorobenzyl substituent in CAS 648420-37-5 provides a distinctive lipophilicity profile compared to the 4-trifluoromethylbenzyl group of compound 5f and the 2,4-dichloro regioisomer. The presence of two ortho-chlorine atoms in the 2,6-arrangement may reduce the effective hydrogen-bond acceptor capacity of the chlorine atoms due to steric shielding and may also influence the conformational preference of the benzyl group relative to the urea carbonyl [1]. These subtle differences in logP and hydrogen-bonding capacity can affect membrane permeability, metabolic stability, and off-target binding profiles across a screening panel. The hydroxy group on the naphthalene ring (position 7) is expected to contribute to aqueous solubility via hydrogen bonding, partially offsetting the lipophilic contribution of the dichlorophenyl moiety .

Lipophilicity Drug-Likeness Physicochemical Properties

NCI Screening History: NSC 728087 Identifier and Potential for Publicly Available Anticancer Activity Data

CAS 648420-37-5 has been assigned the NCI identifier NSC 728087 and is cataloged in the ChemoCommunity database with a PubChem CID of 48427551 [1]. The NCI-60 Human Tumor Cell Lines Screen is a publicly accessible resource that may contain growth inhibition data (GI50, TGI, LC50) for this compound across a panel of 60 cancer cell lines. While the specific NCI-60 results for NSC 728087 were not retrievable within the present search scope, the existence of an NSC identifier indicates that this compound was at some point submitted to the NCI for screening, distinguishing it from many structurally similar 7-hydroxynaphthalenyl ureas that lack any NCI registration [1].

NCI-60 Screening Anticancer NSC Compound

Recommended Procurement and Application Scenarios for CAS 648420-37-5 (2,6-Dichlorobenzyl 7-Hydroxynaphthalenyl Urea)


TRPV1/VR1 Antagonist SAR Matrix Expansion

Researchers conducting structure-activity relationship studies on 7-hydroxynaphthalen-1-yl urea VR1 antagonists should procure CAS 648420-37-5 to fill the 2,6-dichlorobenzyl substitution position within a systematic benzyl substituent matrix. This compound complements the 4-CF3-benzyl lead (compound 5f, Ki = 1.0 nM), the 2,4-dichloro regioisomer (CAS 500114-85-2), and the 3,4-dichloro variant, enabling comprehensive assessment of how chlorine position and substitution pattern modulate VR1 binding affinity and functional antagonism [1].

Regioisomeric Selectivity Profiling in Pain Target Screening Cascades

In screening campaigns for novel analgesic agents targeting TRPV1, CAS 648420-37-5 serves as a regioisomeric probe to evaluate whether 2,6-dichloro substitution offers advantages in selectivity, metabolic stability, or off-target liability compared to the 2,4-dichloro or 3,4-dichloro counterparts. The symmetrical ortho-substitution pattern may alter cytochrome P450 metabolism susceptibility relative to asymmetric regioisomers [1].

Oncology Drug Discovery Leveraging NCI-60 Screening Heritage

Given its assignment as NSC 728087 [1], this compound is suitable for laboratories that wish to benchmark proprietary cytotoxicity data against publicly available NCI-60 screening results (if retrievable upon direct database query). The NCI registration provides a standardized reference framework for comparing this compound's growth inhibition profile against other NCI-registered 7-hydroxynaphthalenyl ureas or diarylureas.

Physicochemical Property Benchmarking in Lead Optimization Programs

CAS 648420-37-5 can be procured as a reference standard for measuring experimental logP, aqueous solubility, and plasma protein binding within a congeneric series. Its 2,6-dichloro pattern provides a distinct physicochemical signature (predicted higher lipophilicity due to two chlorine atoms, yet potentially reduced HBA capacity due to ortho-steric effects) that contrasts with CF3-, mono-chloro, or methoxy-benzyl analogs, helping establish property-activity relationships essential for lead optimization [1].

Quote Request

Request a Quote for Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.